molecular formula C16H17ClN4O B5666593 N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide CAS No. 6241-31-2

N-(2-chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

Cat. No. B5666593
CAS RN: 6241-31-2
M. Wt: 316.78 g/mol
InChI Key: QMRKKVWYXAWCLT-UHFFFAOYSA-N
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Description

This compound is part of a class of molecules that have been investigated for their diverse biological activities and interactions with various receptors in the body. The research into these compounds has provided valuable insights into their potential therapeutic uses and the fundamental understanding of receptor-ligand interactions.

Synthesis Analysis

A scalable and facile synthetic process has been established for related piperazine-1-carboxamide compounds, demonstrating the potential for efficient production of these molecules for further study and application. This process involves acylation, deprotection, and salt formation steps to achieve high purity and yield, showcasing the chemical flexibility and accessibility of this class of compounds (Wei et al., 2016).

Molecular Structure Analysis

Molecular interaction studies, such as those involving SR141716; a structurally related antagonist, utilize molecular orbital methods to analyze conformational aspects and provide a framework for understanding how these compounds interact with their targets at the molecular level. Such analyses have led to the development of unified pharmacophore models, furthering our understanding of receptor-ligand interactions (Shim et al., 2002).

properties

IUPAC Name

N-(2-chlorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRKKVWYXAWCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977990
Record name N-(2-Chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6241-31-2
Record name N-(2-Chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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